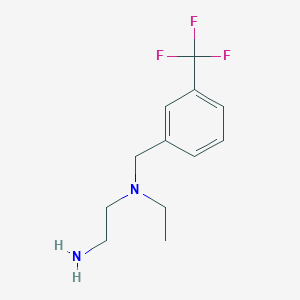

N*1*-Ethyl-N*1*-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine

Description

N¹-Ethyl-N¹-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine (CAS: 1306238-91-4) is an ethylenediamine derivative with a trifluoromethyl-substituted benzyl group at the N¹ position and an ethyl group at the same nitrogen atom. Its molecular formula is C₁₃H₁₈F₃N₂, with a molecular weight of 268.29 g/mol . This compound is classified as a biochemical intermediate, often used in pharmaceutical and chemical research. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery and material science applications.

Properties

IUPAC Name |

N'-ethyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N2/c1-2-17(7-6-16)9-10-4-3-5-11(8-10)12(13,14)15/h3-5,8H,2,6-7,9,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSUHEZDNUMYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection-Deprotection Strategy

Ethylenediamine’s dual primary amines necessitate selective mono-alkylation. A phthalimide protection strategy is employed:

-

Protection : React ethylenediamine with phthalic anhydride to form N-phthalimidoethylamine.

-

First Alkylation : Treat the protected amine with 3-trifluoromethyl-benzyl bromide under basic conditions (K₂CO₃/DMSO, 110°C), forming N-phthalimido-N-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine.

-

Second Alkylation : Introduce ethyl iodide via SN2 reaction in DMF with NaH as a base.

-

Deprotection : Hydrazinolysis removes the phthalimide group, yielding the target compound.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | Phthalic anhydride, EtOH, reflux | 85% |

| Benzylation | 3-Trifluoromethyl-benzyl bromide, K₂CO₃, DMSO, 24h | 72% |

| Ethylation | Ethyl iodide, NaH, DMF, 12h | 65% |

| Deprotection | NH₂NH₂·H₂O, EtOH, 6h | 90% |

Direct Alkylation Without Protection

In anhydrous THF, ethylenediamine reacts sequentially with 3-trifluoromethyl-benzyl bromide and ethyl iodide at 0°C to minimize over-alkylation. Triethylamine scavenges HBr, favoring mono-substitution.

Challenges :

Reductive Amination Approach

Synthesis of N-Ethyl-N-(3-Trifluoromethyl-Benzyl)Amine

Coupling with Ethylenediamine

The secondary amine reacts with chloroethylamine hydrochloride (Cl-CH₂-CH₂-NH₂·HCl) in DMF at 80°C, forming the target diamine.

Optimization :

-

Solvent : DMF > DMSO (higher polarity improves nucleophilicity).

Nitro Reduction Pathway

Nitro Intermediate Synthesis

-

Nucleophilic Aromatic Substitution : 1-Fluoro-2-nitrobenzene reacts with N-ethyl-N-(3-trifluoromethyl-benzyl)amine in DMSO/K₂CO₃.

-

Reduction : Fe powder and NH₄Cl in EtOH/H₂O (8:2) at 90°C for 6h reduces the nitro group to an amine.

Yield : 68–75% after column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Sequential Alkylation | High selectivity with protection | Multi-step, moderate overall yield (45%) | 45% |

| Reductive Amination | Mild conditions, scalable | Requires pre-formed secondary amine | 58% |

| Nitro Reduction | High-purity product | Hazardous nitro intermediates | 68% |

Optimization of Reaction Conditions

Solvent Effects

Temperature and Catalysis

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions: N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards biological targets.

Medicine: In the field of medicine, N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine may be explored for its therapeutic potential. It could be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, the compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can enhance the compound's ability to interact with specific receptors or enzymes, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N¹-Ethyl-N¹-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine differ primarily in substituents on the benzyl ring or the alkyl/aryl groups attached to the ethylenediamine backbone. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity and Stability Trifluoromethyl (-CF₃): Enhances lipophilicity and resistance to metabolic degradation compared to methoxy (-OCH₃) or nitro (-NO₂) groups . Nitro (-NO₂): Strong electron-withdrawing effect, which may enhance antimicrobial activity when incorporated into diamine derivatives (similar to compounds in ) .

Steric and Electronic Modifications Cyclopropyl Substitution: Introduces steric hindrance, as seen in N¹-(3-bromo-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine, which could affect molecular conformation and interaction with biological targets .

Applications in Coordination Chemistry

- Ethylenediamine derivatives are commonly used as ligands for metal complexes. For example, N,N′-bis(arylidene)ethane-1,2-diamine derivatives form stable Cu(II), Co(II), and Cd(II) complexes in a 2:1 ligand-to-metal ratio (). The trifluoromethyl analog may exhibit unique metal-binding properties due to its electron-withdrawing nature .

Commercial Availability and Discontinuation

- Several analogs, such as N¹-Ethyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine (CAS 61694-79-9), are discontinued, limiting their accessibility for further study .

Biological Activity

N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C12H17F3N2

- Molecular Weight : 246.27 g/mol

- CAS Number : 1154898-91-5

- Structure : The compound features a trifluoromethyl group which is known to enhance biological activity in various contexts.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced antimicrobial properties. A study focusing on similar trifluoromethyl-substituted compounds demonstrated significant effectiveness against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The study highlighted the following points:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine showed MIC values as low as 3.12 µg/mL against MRSA strains, suggesting potent antibacterial activity .

- Biofilm Disruption : These compounds were effective in disrupting biofilms formed by resistant strains, outperforming traditional antibiotics like vancomycin .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for the biological activity of this class of compounds. The following observations have been made regarding SAR:

- Increased Lipophilicity : The trifluoromethyl group increases lipophilicity, which can enhance cell membrane permeability and improve antibacterial efficacy .

- Selectivity and Toxicity : Compounds with this substitution have shown lower toxicity to human cells while maintaining high antibacterial potency, indicating a favorable therapeutic index .

Case Study 1: Efficacy Against MRSA

A specific case study evaluated the efficacy of several trifluoromethyl-substituted compounds against MRSA. The results indicated that:

| Compound | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| 6 | 3.12 | 90 |

| 23 | 12.5 | 80 |

| V (Vancomycin) | 6.25 | 50 |

This table illustrates that compound 6 not only inhibited bacterial growth effectively but also significantly disrupted biofilm formation compared to vancomycin .

Case Study 2: Selectivity in Human Cells

In another study, the selectivity of these compounds was assessed using human embryonic kidney cells (HEK293). The findings revealed:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N¹-Ethyl-N¹-(3-Trifluoromethyl-Benzyl)-Ethane-1,2-Diamine, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound can be synthesized via reductive amination using platinum catalysts under hydrogen gas. For example, benzylated amines are heated with hydrogen in the presence of a platinum catalyst to reduce intermediates . Adjusting solvent polarity (e.g., switching from THF to DMF) and maintaining inert atmospheres (argon/nitrogen) can mitigate side reactions. Reaction monitoring via TLC or GC-MS is critical for optimizing stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this diamine derivative?

- Methodology :

- ¹H NMR : Look for characteristic singlet signals corresponding to methylene protons (e.g., –CH₂– groups in the ethyl and benzyl moieties) and aromatic protons from the trifluoromethylbenzyl group. Exchangeable NH protons may appear as broad singlets (~δ 1.5–2.5 ppm) .

- IR : Strong absorption bands at ~3350–3400 cm⁻¹ indicate N–H stretching vibrations. Peaks near 1100–1300 cm⁻¹ correspond to C–F bonds in the trifluoromethyl group .

- ¹³C NMR : The trifluoromethyl carbon appears as a quartet (¹JCF ≈ 270–320 Hz) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does this diamine derivative perform as a ligand in transition-metal catalysis, and what mechanistic insights exist?

- Methodology : The compound acts as a bidentate ligand in coordination chemistry. For example, analogous diamines form complexes with Hg(II) in [Hg(L)Br₂] structures, enhancing catalytic activity in glycosylation reactions. Kinetic studies (e.g., UV-Vis monitoring) reveal rate constants dependent on ligand-metal ratios. DFT calculations can model electronic interactions between the trifluoromethyl group and metal centers .

Q. What strategies resolve contradictions in crystallographic data for metal complexes derived from this ligand?

- Methodology : Use SHELX software for structure refinement. If twinning or low-resolution data occurs, employ the TWIN and BASF commands in SHELXL. For ambiguous electron density, validate hydrogen bonding via PLATON or Mercury . Cross-validate with spectroscopic data (e.g., comparing bond lengths from XRD with DFT-optimized geometries) .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability in polar vs. nonpolar solvents?

- Methodology :

- Solubility Testing : Measure solubility in DMSO, methanol, and chloroform using gravimetric analysis. The –CF₃ group enhances solubility in polar aprotic solvents but reduces it in hydrocarbons .

- Stability Studies : Conduct accelerated degradation tests under UV light and varying pH. LC-MS can identify decomposition products (e.g., defluorination or oxidation byproducts) .

Q. What role does this diamine play in designing DNA-interactive metallodrugs, and how is nuclease activity quantified?

- Methodology : Synthesize heteronuclear Pt/Cu complexes and assess DNA cleavage via agarose gel electrophoresis. Use plasmid DNA (e.g., pBR322) and measure strand breaks with ethidium bromide staining. Control experiments with radical scavengers (e.g., DMSO for •OH) distinguish hydrolytic vs. oxidative mechanisms .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.